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Compound of Interest

2,4,6-Trihydroxybenzoic acid
Compound Name:
monohydrate

Cat. No.: B1301854

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-
Trihydroxybenzoic acid monohydrate (CAS RN: 71989-93-0). The information is compiled
from various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance
(NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is intended to
serve as a valuable resource for researchers and professionals engaged in the analysis,
characterization, and development of this compound.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 2,4,6-
Trihydroxybenzoic acid monohydrate. Please note that while spectral data is available for
viewing in various databases, specific peak values are not always provided in a readily
machine-readable format.

Infrared (IR) Spectroscopy
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Wavenumber (cm—?) Assignment Intensity

O-H stretch (carboxylic acid,
~3300-2500 ) Strong, Broad
broad due to H-bonding)

~3080-3030 C-H stretch (aromatic) Medium
~1700-1680 C=0 stretch (carboxylic acid) Strong
~1625-1465 C=C stretch (aromatic) Medium-Strong
~1320-1210 C-O stretch (carboxylic acid) Medium
~1100-1000 C-H in-plane bend (aromatic) Medium

O-H out-of-plane bend
~960-900 ) o Broad
(carboxylic acid dimer)

Note: The presence of water of
hydration may result in a broad
O-H stretching band around
3400 cm~1.

IR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate can be found on
ChemicalBook and SpectraBase.[1][]

'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~12.1 Singlet 1H -COOH
~9.0-10.0 Broad Singlet 3H Ar-OH
~5.8-6.0 Singlet 2H Ar-H

Note: Chemical shifts
can vary depending
on the solvent and
concentration. The
broadness of the
hydroxyl protons is
due to hydrogen
bonding and

exchange.

1H NMR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate are available on

ChemicalBook.[3][4]

13C Nuclear Magnetic Resonance (**C NMR)

Spectroscopy

Chemical Shift (6, ppm)

Assighment

~172 C=0 (Carboxylic Acid)

~160 C-OH (Aromatic, C2, C4, C6)
~95 C-H (Aromatic, C3, C5)

~90 C-COOH (Aromatic, C1)

Note: The chemical shifts are approximate and

can be influenced by the solvent.

13C NMR spectra for related compounds can be found on various chemical databases,

providing a reference for the expected chemical shifts.
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itraviolet-Visible (UV-Vis

Amax (nm) Solvent

~270, ~300 Methanol or Ethanol

Note: The absorption maxima can be influenced

by the solvent and the pH of the solution.

UV-Vis spectral data for 2,4,6-Trihydroxybenzoic acid monohydrate is available on
PubChem.[2]

Mass Spectrometry (MS)
mi/z

Interpretation

[M+H]* (Monoisotopic mass of the

188.03
monohydrate)
[M-H20+H]* (Monoisotopic mass of the
170.02
anhydrous form)
153 [M-H20-OH]*
126 [M-H20-CO2]*
125 [M-H20-COOH]*

Note: The fragmentation pattern can vary

depending on the ionization technique used.

Mass spectrometry data for 2,4,6-Trihydroxybenzoic acid is available on PubChem.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,4,6-Trihydroxybenzoic acid
monohydrate.
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Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.

Data Acquisition: The sample is brought into contact with the crystal, and the anvil is
tightened to ensure good contact. The IR spectrum is then recorded, typically in the range of
4000-400 cm~2.

Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (*H and 3C NMR):

Sample Preparation: Approximately 5-10 mg of 2,4,6-Trihydroxybenzoic acid
monohydrate is dissolved in a deuterated solvent (e.g., DMSO-ds, Methanol-d4) in an NMR
tube. A small amount of a reference standard (e.g., TMS) may be added.[5]

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. The magnetic field is shimmed to achieve homogeneity.

Data Acquisition: For tH NMR, a standard pulse sequence is used to acquire the spectrum.
For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
and enhance sensitivity.[5]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the spectrum. The spectrum is then phased, baseline corrected, and referenced to the
internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Obijective: To analyze the electronic transitions within the molecule, particularly related to the

aromatic system.
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Methodology:

o Sample Preparation: A dilute solution of 2,4,6-Trihydroxybenzoic acid monohydrate is
prepared in a UV-transparent solvent (e.g., ethanol or methanol). A blank solution containing
only the solvent is also prepared.

 Instrument Setup: The spectrophotometer is calibrated using the blank solution to record the
baseline.

o Data Acquisition: The cuvette containing the sample solution is placed in the
spectrophotometer, and the absorbance is measured over a specific wavelength range (e.qg.,
200-400 nm).

o Data Analysis: The wavelength of maximum absorbance (Amax) is identified from the
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray lonization - ESI):

o Sample Preparation: A dilute solution of 2,4,6-Trihydroxybenzoic acid monohydrate is
prepared in a suitable solvent (e.g., methanol with a small amount of formic acid for positive
ion mode or ammonia for negative ion mode).

e Instrument Setup: The mass spectrometer is calibrated using a known standard. The ESI
source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized
for the analyte.

o Data Acquisition: The sample solution is introduced into the ESI source, and the mass
spectrum is acquired over a specific m/z range.

o Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is
analyzed to deduce structural information.

Visualization
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Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 2,4,6-Trihydroxybenzoic acid monohydrate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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